5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine
Overview
Description
“5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylmorpholines . It is an aromatic compound containing a morpholine ring and a benzene ring linked to each other . It has a molecular formula of C17H18ClFN4 and an average mass of 332.803 Da .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, such as “this compound”, involves various methods . For instance, one study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidinamine core with a 4-chloro-2-fluorophenyl group attached . The compound has a molecular formula of C17H18ClFN4 and an average mass of 332.803 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C17H18ClFN4, an average mass of 332.803 Da, and a monoisotopic mass of 332.120392 Da .Future Directions
The future directions for “5-(4-Chloro-2-fluorophenyl)pyrimidin-2-amine” could involve further exploration of its potential as a therapeutic agent. For instance, pyrimidinamine derivatives have been considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides . Further modification of these compounds could lead to the development of new therapeutic agents .
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNKXEPLMGYQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CN=C(N=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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